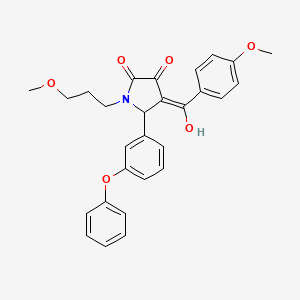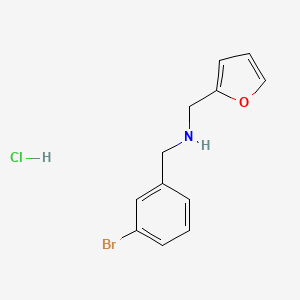
3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of Substituents: The various substituents (4-methoxybenzoyl, 3-methoxypropyl, 3-phenoxyphenyl) can be introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of pyrrolidinones are often explored for their pharmacological activities. This compound could be a candidate for drug development, particularly in the areas of neuroprotection and enzyme inhibition.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and resins, due to their unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. For instance, if it is used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2,5-dihydro-1H-pyrrol-2-one: A simpler pyrrolidinone derivative with fewer substituents.
3-methoxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one: A similar compound with different substituents on the aromatic rings.
Uniqueness
The uniqueness of 3-hydroxy-4-(4-methoxybenzoyl)-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of substituents, which can impart distinct chemical and biological properties
Propiedades
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-33-17-7-16-29-25(20-8-6-11-23(18-20)35-22-9-4-3-5-10-22)24(27(31)28(29)32)26(30)19-12-14-21(34-2)15-13-19/h3-6,8-15,18,25,30H,7,16-17H2,1-2H3/b26-24+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVDJNIGEGEVKW-SHHOIMCASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5330127.png)
![2-{2-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}-1(2H)-phthalazinone](/img/structure/B5330133.png)
![5-((E)-1-{5-[(4-CHLORO-2-NITROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-ETHYL-2-THIOXO-1,3-THIAZOLAN-4-ONE](/img/structure/B5330138.png)
![9-(5-tert-butyl-2-hydroxybenzyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5330151.png)
![N-[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5330154.png)
![(4R)-4-[4-({[(4-fluorophenyl)acetyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-N-methyl-L-prolinamide hydrochloride](/img/structure/B5330159.png)
![(1R,2S,9R)-11-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]tridecan-6-one hydrochloride](/img/structure/B5330164.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5330183.png)
![[2-(3-BROMOPHENYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE](/img/structure/B5330189.png)
![3-(2-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5330199.png)

![1-[(1-{[6-(4-methylphenyl)pyridin-3-yl]carbonyl}piperidin-4-yl)methyl]pyrrolidin-2-one](/img/structure/B5330212.png)
![N-[3-(difluoromethoxy)phenyl]-N'-phenylurea](/img/structure/B5330217.png)
![N-ethyl-2-[4-(2-furoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B5330227.png)
